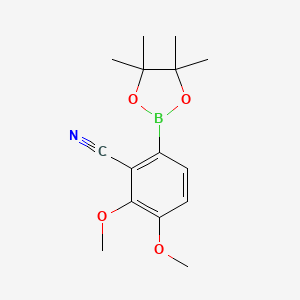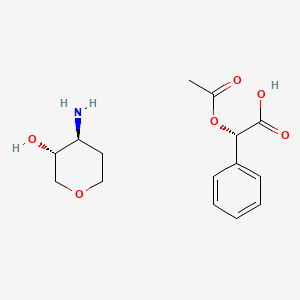
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including an acetoxy group, a phenyl ring, and an aminotetrahydropyran moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol can be achieved through a multi-step process involving the following key steps:
Formation of (2S)-2-acetoxy-2-phenyl-acetic acid: This step typically involves the acetylation of (2S)-2-phenylacetic acid using acetic anhydride in the presence of a catalyst such as pyridine.
Synthesis of (3R,4S)-4-aminotetrahydropyran-3-ol: This intermediate can be prepared through the reduction of a suitable precursor, such as (3R,4S)-4-nitrotetrahydropyran-3-ol, using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Reduction: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the tetrahydropyran ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated tetrahydropyran derivatives.
Applications De Recherche Scientifique
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes involved in metabolic pathways. The phenyl ring can interact with hydrophobic pockets in proteins, influencing their conformation and function. The aminotetrahydropyran moiety can form hydrogen bonds with biological macromolecules, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-hydroxy-2-phenyl-acetic acid: Lacks the acetoxy group, resulting in different reactivity and biological activity.
(3R,4S)-4-nitrotetrahydropyran-3-ol: Contains a nitro group instead of an amino group, leading to distinct chemical properties and applications.
Uniqueness
The unique combination of functional groups in (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H21NO6 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
(2S)-2-acetyloxy-2-phenylacetic acid;(3R,4S)-4-aminooxan-3-ol |
InChI |
InChI=1S/C10H10O4.C5H11NO2/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8;6-4-1-2-8-3-5(4)7/h2-6,9H,1H3,(H,12,13);4-5,7H,1-3,6H2/t9-;4-,5-/m00/s1 |
Clé InChI |
BYBWLJMVAXWKQG-RMGHRCJZSA-N |
SMILES isomérique |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O.C1COC[C@@H]([C@H]1N)O |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1COCC(C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


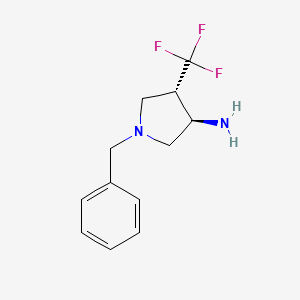
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
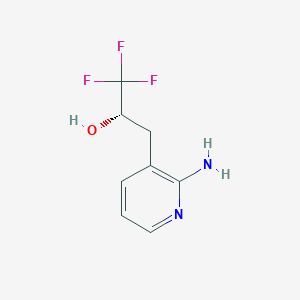
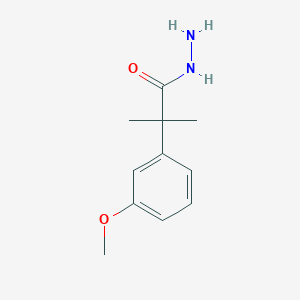

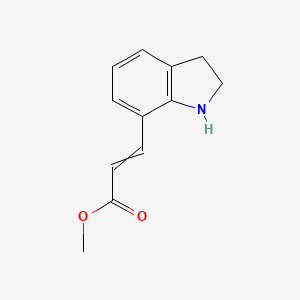
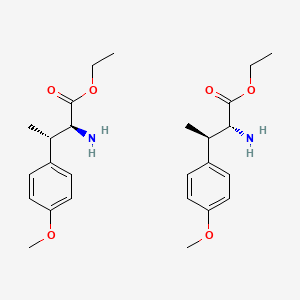

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
